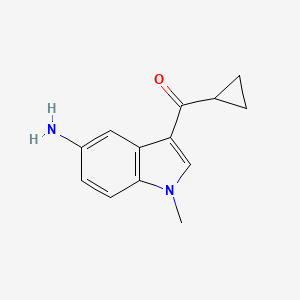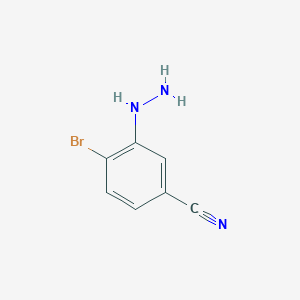![molecular formula C9H19NO B1381632 [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol CAS No. 1803609-30-4](/img/structure/B1381632.png)
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
Vue d'ensemble
Description
1-(1-Amino-2-methylpropyl)cyclobutyl]methanol, also known as 1-AMPCB, is an organic compound with a variety of applications in the scientific research field. It is a cyclic secondary amine that is synthesized in a two-step process, beginning with the reaction of cyclobutanol with 2-chloropropionyl chloride, followed by the addition of ammonia. 1-AMPCB is a versatile compound that is used in various biochemical and physiological experiments, and it has been used in a variety of research applications due to its unique properties.
Applications De Recherche Scientifique
Stereochemistry in Organic Synthesis :
- Research by Creary (2023) explored the stereochemistry of solvent capture of β-trimethylsilyl carbocations, an area relevant to understanding the reactivity of similar compounds like [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol.
Catalysis and Reaction Mechanisms :
- A study by Ozcubukcu et al. (2009) focused on a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand in catalysis, which shares structural similarities with [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol, highlighting its potential in facilitating certain chemical reactions.
Synthesis of Complex Molecules :
- The work of Alvarez-Ibarra et al. (2010) involved the synthesis of novel chiral ligands based on similar structural frameworks, demonstrating the utility of cyclobutyl derivatives in synthesizing complex molecules.
Analytical Chemistry Applications :
- In the field of analytical chemistry, Kuo et al. (2003) developed a method using chemically removable derivatizing reagents for the analysis of methanol, a technique that could potentially be adapted for compounds like [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol.
Novel Chemical Synthesis Methods :
- Sarki et al. (2021) reported on the N-methylation of amines using methanol, a process that could be relevant for the functionalization of similar compounds.
Methanol Utilization in Biotechnology :
- Research by Schrader et al. (2009) discussed the potential of methanol as a building block in biotechnology, which could have implications for the utilization of related compounds in biological systems.
Propriétés
IUPAC Name |
[1-(1-amino-2-methylpropyl)cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(2)8(10)9(6-11)4-3-5-9/h7-8,11H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHGGGURSFRRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1(CCC1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile](/img/structure/B1381557.png)








